molecular formula C13H14N2O3 B4774764 N-(1H-indol-1-ylacetyl)alanine

N-(1H-indol-1-ylacetyl)alanine

Cat. No.: B4774764
M. Wt: 246.26 g/mol
InChI Key: VCIJMXANKNMVSH-UHFFFAOYSA-N
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Description

N-(1H-Indol-3-ylacetyl)alanine (IAA-L-Ala) is a conjugated molecule comprising the amino acid alanine linked via an acetyl group to the indole ring at the 3-position. Its chemical formula is C₁₃H₁₄N₂O₃, with a molecular weight of 246.26 g/mol . This compound is structurally related to indole-3-acetic acid (IAA), a plant hormone, but differs by the addition of the alanine moiety.

The indole group is known for its aromaticity and ability to participate in hydrogen bonding and π-π interactions, which are critical for biological recognition.

Properties

IUPAC Name

2-[(2-indol-1-ylacetyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9(13(17)18)14-12(16)8-15-7-6-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIJMXANKNMVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CN1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Indole-3-Acetic Acid (IAA)

  • Structure: C₁₀H₉NO₂ (MW: 175.18 g/mol), lacking the alanine group.
  • Function : Primary auxin in plants, regulating growth and development.
  • Conjugation with alanine reduces free IAA bioavailability, acting as an inactive reservoir .

2-(6-Methyl-1H-indol-3-yl)acetic Acid

  • Structure: C₁₁H₁₁NO₂ (MW: 189.21 g/mol), featuring a methyl group at the indole 6-position.
  • Function: Unknown in the provided evidence, but methyl substitution may enhance steric hindrance or metabolic stability compared to IAA-L-Ala .

N-(Alanine)-Terephthalamide (ASS)

  • Structure : A terephthalamide derivative with alanine (C₁₁H₁₃N₃O₄S).
  • Key Differences :
    • ASS contains a sulfonamide group, enhancing hydrogen-bonding capacity, whereas IAA-L-Ala relies on acetyl-alanine for interactions.
    • ASS demonstrated a docking score of -7.2 kcal/mol with 7ACD, suggesting moderate binding affinity .

Functional Analogs

Sulfonamide Derivatives (SDA, SAC, STZ)

  • Structure : Sulfonamide-based drugs with varied aromatic substituents.
  • Function : Broad-spectrum antimicrobial agents repurposed for COVID-17.
  • Comparison: Molecular docking scores for SDA (-6.8 kcal/mol) and SAC (-7.5 kcal/mol) indicate stronger binding to 7ACD than ASS .

Table 1. Structural and Functional Comparison of Selected Compounds

Compound Molecular Formula MW (g/mol) Key Features Biological Role
N-(1H-Indol-3-ylacetyl)alanine C₁₃H₁₄N₂O₃ 246.26 Indole-3-yl + alanine conjugate Potential plant hormone reservoir
IAA C₁₀H₉NO₂ 175.18 Free auxin Plant growth regulation
2-(6-Methylindol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 6-methyl substitution Unknown
ASS (N-(Alanine)-terephthalamide) C₁₁H₁₃N₃O₄S ~283.3* Sulfonamide + alanine Antiviral candidate

*Calculated based on formula.

Table 2. Molecular Docking Scores (7ACD Spike Protein)

Compound Docking Score (kcal/mol) Interaction Notes Reference
ASS -7.2 Hydrogen bonding with 7ACD
GSS -7.5 Stronger binding than ASS
SDA -6.8 Moderate affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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